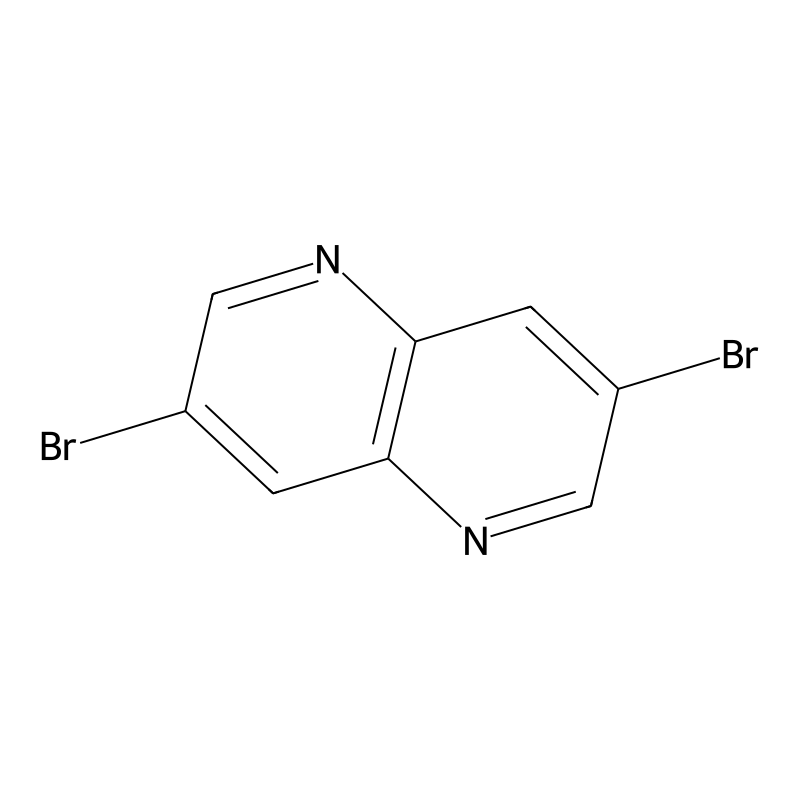3,7-Dibromo-1,5-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
,7-Dibromo-1,5-naphthyridine is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the bromination of 1,5-naphthyridine with different brominating agents, such as bromine or N-bromosuccinimide. Characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Potential Applications:
Research suggests that 3,7-dibromo-1,5-naphthyridine might possess interesting properties and functionalities, making it a valuable candidate for further exploration in various scientific areas:
- Organic electronics: Studies have investigated the potential of 3,7-dibromo-1,5-naphthyridine as a building block in the development of organic light-emitting diodes (OLEDs) due to its aromatic structure and potential for efficient charge transport [].
- Medicinal chemistry: The presence of bromine atoms in the molecule introduces potential for exploring its biological activities. In some studies, 3,7-dibromo-1,5-naphthyridine derivatives have been investigated for their antitumor and antimicrobial properties, although further research is needed to establish their efficacy and safety [].
- Material science: Research suggests that 3,7-dibromo-1,5-naphthyridine derivatives can be used as ligands for the formation of coordination polymers with unique properties. These polymers have potential applications in areas like gas storage and separation.
3,7-Dibromo-1,5-naphthyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 7 positions of the naphthyridine structure. The molecular formula of this compound is , and it features a bicyclic aromatic system that includes nitrogen atoms in the ring. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
- Electrophilic Substitution: The bromine substituents can direct further electrophilic substitutions at other positions on the aromatic system.
- Amination: The compound can react with amines under specific conditions, leading to the formation of amino derivatives. This reaction often involves nucleophilic substitution mechanisms, such as the Chichibabin amination.
- Reduction Reactions: The compound can be reduced to yield various derivatives, which may exhibit different biological activities
Naphthyridine derivatives, including 3,7-dibromo-1,5-naphthyridine, have been studied for their potential biological activities. These compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity: Naphthyridines have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some studies indicate that naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- CNS Activity: Certain naphthyridines have been investigated for their neuroprotective effects and potential use in treating neurological disorders
The synthesis of 3,7-dibromo-1,5-naphthyridine can be achieved through several methods:
- Bromination of 1,5-Naphthyridine: Direct bromination using bromine or brominating agents in an appropriate solvent can yield 3,7-dibromo-1,5-naphthyridine.
- Cycloaddition Reactions: Utilizing cycloaddition reactions involving suitable precursors can also lead to the formation of this compound.
- Modified Skraup Reaction: This method involves the condensation of an amine with a carbonyl compound in the presence of a catalyst to form naphthyridine derivatives
3,7-Dibromo-1,5-naphthyridine finds applications in various fields:
- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals with antimicrobial and anticancer properties.
- Material Science: Its derivatives are explored in organic electronics and as potential dyes due to their electronic properties.
- Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules
Interaction studies involving 3,7-dibromo-1,5-naphthyridine focus on its binding affinities and mechanisms with biological targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. Studies often utilize techniques like NMR spectroscopy and molecular docking to elucidate these interactions.
Several compounds share structural similarities with 3,7-dibromo-1,5-naphthyridine. Here are some notable examples:
Compound Name Structure Type Unique Features 1,5-Naphthyridine Unsubstituted Basic structure without halogen substitutions 2-Bromo-1,5-naphthyridine Monobrominated Exhibits different reactivity compared to dibrominated forms 4-Bromo-1,6-naphthyridine Dibrominated Different positioning of bromine affecting biological activity 3-Amino-1,5-naphthyridine Aminated Shows enhanced biological activity due to amino group The uniqueness of 3,7-dibromo-1,5-naphthyridine lies in its specific bromination pattern that influences its reactivity and biological properties compared to other naphthyridines.
XLogP3
2.6Wikipedia
3,7-Dibromo-1,5-naphthyridineDates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








